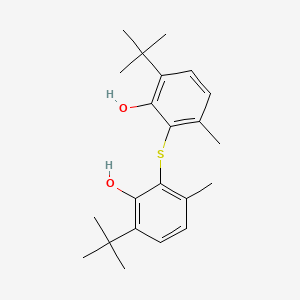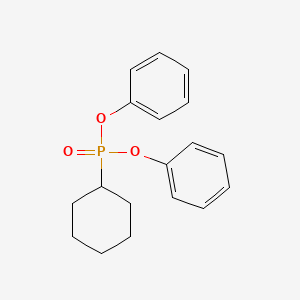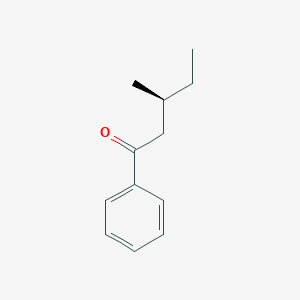
1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride is a chemical compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride involves several steps. One common method includes the reaction of 4-chloro-o-toluidine with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-o-toluidine: A related compound with similar structural features but different functional groups.
Isopropylamine: A simpler amine that shares the isopropyl group with the compound .
Uniqueness
1-(4-Chloro-o-toluidino)-3-(isopropylamino)-2-propanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
20014-03-3 |
|---|---|
Formule moléculaire |
C13H23Cl3N2O |
Poids moléculaire |
329.7 g/mol |
Nom IUPAC |
1-(4-chloro-2-methylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C13H21ClN2O.2ClH/c1-9(2)15-7-12(17)8-16-13-5-4-11(14)6-10(13)3;;/h4-6,9,12,15-17H,7-8H2,1-3H3;2*1H |
Clé InChI |
JMSKXSQJXIDIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NCC(CNC(C)C)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)






![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)


![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)

![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)
